molecular formula C21H26N2O5S B2955289 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide CAS No. 922023-59-4

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide

Cat. No.: B2955289
CAS No.: 922023-59-4
M. Wt: 418.51
InChI Key: KSFGYOSJOVZUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic structure incorporates a seven-membered ring fused with a benzene moiety, substituted with methyl and oxo groups. The ethanesulfonamide side chain is linked to a 4-methoxyphenyl group, enhancing its electronic and steric profile. Its synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and functional group modifications, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-21(2)14-28-19-10-7-16(13-18(19)23(3)20(21)24)22-29(25,26)12-11-15-5-8-17(27-4)9-6-15/h5-10,13,22H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFGYOSJOVZUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a synthetic organic molecule with a complex structure that incorporates both aromatic and heterocyclic components. It belongs to the class of benzoxazepines and has garnered interest due to its potential medicinal applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 382.5 g/mol. The structure features a methoxyphenyl group attached to a tetrahydrobenzoxazepine moiety, which is known for its diverse biological activities.

Property Value
Molecular FormulaC22H26N2O4SC_{22}H_{26}N_{2}O_{4}S
Molecular Weight382.5 g/mol
ClassBenzoxazepines

Antimicrobial Activity

Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Studies have highlighted the anticancer potential of benzoxazepines. These compounds may act by modulating pathways involved in cell proliferation and apoptosis. For example, a related compound demonstrated inhibition of cancer cell growth in vitro by inducing apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

Compounds within this class have also been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation.

Neurotransmitter Modulation

There is evidence suggesting that certain benzoxazepines can act as modulators of neurotransmitter systems. This activity could lead to potential applications in treating neurological disorders by affecting neurotransmitter release or receptor activity.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Rani et al. (2014) demonstrated that benzoxazepine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the efficacy of various compounds.
  • Anticancer Research : In vitro studies reported by Berest et al. (2011) showed that certain benzoxazepine derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Mechanisms : Patel et al. (2013) explored the anti-inflammatory properties of related compounds through assays measuring cytokine levels in stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Heterocycles

The compound shares structural motifs with sulfonamide derivatives of 1,2,4-triazoles (e.g., compounds [4–15] in ). For example, compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) feature sulfonyl groups and aromatic substituents. Key differences include:

  • Substituent Effects : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing halogens (Cl, Br) in compounds. This may alter solubility and reactivity in biological systems .

Sulfonylurea Herbicides

lists sulfonylurea herbicides like metsulfuron methyl ester, which share sulfonamide functionalization but differ in core structure (1,3,5-triazine vs. benzo[b][1,4]oxazepine). Notable contrasts include:

  • Solubility : The methoxy group in the target compound may increase lipophilicity compared to the polar triazine-based herbicides, affecting pharmacokinetics .

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison

Compound Class Core Structure Key Substituents Electronic Effects Potential Applications
Target Compound Benzo[b][1,4]oxazepine 4-Methoxyphenyl, methyl Electron-donating (OCH₃) CNS drugs, enzyme inhibitors
1,2,4-Triazole Derivatives [1] 1,2,4-Triazole Halogens (Cl, Br), sulfonyl Electron-withdrawing Antifungal/antibacterial
Sulfonylurea Herbicides [5] 1,3,5-Triazine Methyl, methoxy Polar, H-bonding Plant growth inhibition

Table 2: Spectral Data Comparison (IR Stretching Bands)

Compound Type C=O (cm⁻¹) C=S (cm⁻¹) NH/OH (cm⁻¹)
Target Compound (Inferred) ~1660–1680 N/A ~3150–3400
1,2,4-Triazole Derivatives [1] Absent 1247–1255 3278–3414
Sulfonylurea Herbicides [5] 1700–1750 N/A ~3300 (NH)

Key Insights and Limitations

  • Synthetic Challenges : The rigidity of the oxazepine ring may complicate synthetic modifications, unlike the more flexible triazole derivatives .
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence, limiting mechanistic comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.